Dalfampridine - 504-24-5

Dalfampridine

Catalog Number: EVT-266950
CAS Number: 504-24-5
Molecular Formula: C5H6N2
Molecular Weight: 94.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dalfampridine, also known by its international non-proprietary name fampridine, is a broad-spectrum potassium channel blocker [, , , ]. It has been extensively studied for its effects on demyelinated axons in multiple sclerosis (MS) and other neurological disorders [].

Future Directions
  • Developing more sensitive and comprehensive measures of dalfampridine's efficacy. Incorporating patient-reported outcome measures alongside objective measures like the T25FW may provide a more complete picture of dalfampridine's therapeutic impact [].

4-Aminopyridine (4-AP)

Compound Description: 4-Aminopyridine, also known as fampridine (INN), is a potassium channel blocker []. It is the immediate-release formulation of dalfampridine.

Relevance: 4-AP is the parent compound of dalfampridine, with dalfampridine being the extended-release formulation [, , ]. Dalfampridine was developed to overcome the limitations of 4-AP, including its short half-life and narrow therapeutic window.

3-Hydroxy-4-aminopyridine

Compound Description: 3-Hydroxy-4-aminopyridine is a metabolite of dalfampridine [].

3-Hydroxy-4-aminopyridine Sulfate

Compound Description: 3-Hydroxy-4-aminopyridine sulfate is a metabolite of dalfampridine [].

Relevance: Similar to 3-hydroxy-4-aminopyridine, this compound is a major metabolite of dalfampridine but its specific activity is not detailed in the provided research [].

Fingolimod

Compound Description: Fingolimod is an immunomodulatory drug used to treat multiple sclerosis []. It is the first oral disease-modifying therapy for MS.

Relevance: Fingolimod is not structurally related to dalfampridine but is relevant because it is also used to treat multiple sclerosis, although through a different mechanism of action []. Studies have investigated its use in patients switching from other MS therapies, including natalizumab []. This highlights the need for diverse therapeutic options for MS, with dalfampridine addressing walking impairment, while fingolimod targets the immune system.

Interferon Beta-1a

Compound Description: Interferon beta-1a is an immunomodulatory drug used to treat multiple sclerosis [].

Relevance: Similar to fingolimod, interferon beta-1a is used in MS treatment but is not structurally related to dalfampridine []. It serves as a comparator to newer treatment options, such as fingolimod, in terms of efficacy and side effect profiles. This highlights the ongoing development of MS therapies, with dalfampridine offering a different treatment approach by focusing on symptomatic relief of walking impairment.

Glatiramer acetate

Compound Description: Glatiramer acetate is an immunomodulatory drug used to treat multiple sclerosis [].

Relevance: Glatiramer acetate is another disease-modifying therapy for MS, not structurally related to dalfampridine []. Research on patients switching to glatiramer acetate from other MS therapies, alongside the emergence of new oral and injectable therapies, emphasizes the evolving landscape of MS treatment. Dalfampridine occupies a unique space within this landscape by addressing the specific symptom of walking impairment.

Natalizumab

Compound Description: Natalizumab is a monoclonal antibody used to treat multiple sclerosis []. It acts against α4-integrin, reducing relapses but carrying a risk of progressive multifocal leukoencephalopathy (PML) [].

Relevance: While not structurally similar to dalfampridine, natalizumab represents another treatment option for MS, highlighting the need for careful consideration of benefits and risks when choosing therapies []. Studies investigating the use of fingolimod after natalizumab discontinuation underscore the complexity of managing MS and the availability of various treatment strategies, with dalfampridine addressing a specific symptom often encountered by MS patients.

Overview

Dalfampridine is a pharmaceutical compound primarily used in the treatment of multiple sclerosis. It is classified as a potassium channel blocker, which enhances nerve conduction in demyelinated axons, thereby improving motor function in patients with multiple sclerosis. The compound is marketed under the brand name Ampyra and is indicated for the improvement of walking in adults with multiple sclerosis.

Source and Classification

Dalfampridine is synthesized as a derivative of 4-aminopyridine, which has been known for its ability to block potassium channels. This classification places it within the category of neuropharmacological agents that modulate neuronal excitability and conduction.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dalfampridine involves several key steps:

  1. Starting Material: The synthesis begins with 4-aminopyridine as the primary starting material.
  2. Alkylation: The amino group on the pyridine ring is alkylated to introduce various substituents that enhance its pharmacological properties.
  3. Purification: Following synthesis, the compound undergoes purification processes such as crystallization or chromatography to isolate the desired product.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

These methods ensure that Dalfampridine meets the required specifications for pharmaceutical use.

Molecular Structure Analysis

Structure and Data

Dalfampridine has a molecular formula of C6H6N2C_6H_6N_2 and a molecular weight of approximately 106.16 g/mol. Its structure can be represented as follows:

  • Structural Formula:
    4 Aminopyridine Dalfampridine \text{4 Aminopyridine}\quad \text{ Dalfampridine }

The compound features a pyridine ring with an amino group at the fourth position, which is crucial for its activity as a potassium channel blocker.

Chemical Reactions Analysis

Reactions and Technical Details

Dalfampridine participates in various chemical reactions typical of amines and heterocyclic compounds:

  1. Acid-Base Reactions: The amino group can act as a base, allowing Dalfampridine to form salts with acids.
  2. Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, which may be utilized in further synthetic modifications.
  3. Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions under specific conditions.

These reactions highlight the versatility of Dalfampridine in synthetic chemistry and its potential for further derivatization.

Mechanism of Action

Process and Data

Dalfampridine's primary mechanism of action involves blocking potassium channels, which leads to:

  • Increased Nerve Conduction Velocity: By inhibiting potassium channels, Dalfampridine reduces the repolarization phase during action potentials, allowing for faster conduction along demyelinated nerves.
  • Enhanced Synaptic Transmission: This action results in improved synaptic transmission, particularly in motor pathways, leading to better muscle control and walking ability in patients with multiple sclerosis.

Clinical studies have demonstrated that Dalfampridine can significantly enhance walking speed in treated patients compared to placebo groups.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dalfampridine is typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents, making it suitable for various formulations.

Chemical Properties

  • Stability: Dalfampridine is stable under normal storage conditions but should be protected from moisture.
  • pH Sensitivity: The compound exhibits stability across a pH range of 4 to 8, which is important for formulation development.

These properties are critical for ensuring the efficacy and safety of Dalfampridine in clinical use.

Applications

Scientific Uses

Dalfampridine has several applications beyond its primary indication:

  1. Research Tool: It serves as a valuable tool in neuroscience research to study neuronal excitability and synaptic transmission mechanisms.
  2. Potential Therapeutic Uses: Investigations are ongoing into its potential applications for other neurological disorders characterized by impaired nerve conduction, such as spinal cord injury or peripheral neuropathies.

Through these applications, Dalfampridine continues to contribute to advancements in neuropharmacology and therapeutic strategies for neurological diseases.

Properties

CAS Number

504-24-5

Product Name

Dalfampridine

IUPAC Name

pyridin-4-amine

Molecular Formula

C5H6N2

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)

InChI Key

NUKYPUAOHBNCPY-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1N

Solubility

In water, 112 g/L at 20 °C
Soluble in ethyl ether, benzene; slightly soluble in ligroin; very soluble in ethanol
Soluble in oxygenated solvents
Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol

Synonyms

4 Aminopyridine
4 Aminopyridine Sustained Release
4-Aminopyridine
4-Aminopyridine Sustained Release
Dalfampridine
Fampridine SR
Fampridine-SR
Pymadine
Sustained Release, 4-Aminopyridine
VMI 103
VMI-103
VMI103

Canonical SMILES

C1=CN=CC=C1N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.